2-Bromo-5-chlorophenol

Vue d'ensemble

Description

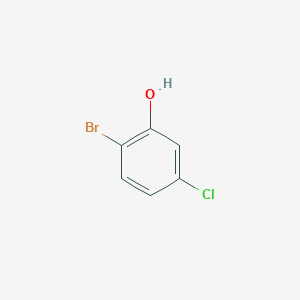

2-Bromo-5-chlorophenol (CAS 13659-23-9) is a halogenated phenolic compound with the molecular formula C₆H₄BrClO and a molecular weight of 207.45 g/mol. It is characterized by a bromine atom at the 2-position and a chlorine atom at the 5-position on the phenol ring. Key physicochemical properties include:

- Melting Point: 63–65°C

- Boiling Point: 222.2°C (at 760 mmHg)

- Density: 1.788 g/cm³

- Flash Point: 88.2°C

The compound is synthesized via electrophilic aromatic substitution, often starting from 3-chlorophenol and bromine, yielding this compound as a minor isomer alongside 4-bromo-3-chlorophenol (major isomer) . It serves as an intermediate in pharmaceuticals, such as in the synthesis of Carvedilol (a β-blocker) , and is handled with precautions due to its hazards (skin/eye irritation, respiratory effects) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-5-chlorophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the bromination and chlorination of phenol derivatives. For example, 5-bromo-2-chloroanisole can be treated with boron tribromide in dichloromethane at low temperatures, followed by warming to room temperature and stirring for an extended period .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent results.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-chlorophenol undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can be involved in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : 2-Bromo-5-chlorophenol serves as a crucial intermediate in the synthesis of more complex organic compounds. It can participate in various chemical reactions, including substitution, oxidation, and coupling reactions .

Biology

- Building Block for Bioactive Molecules : This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its structural properties allow it to interact with biological macromolecules, which can lead to significant biological activities .

Medicine

- Pharmaceutical Development : this compound is involved in developing therapeutic agents. For instance, it has been used as a precursor in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes treatment .

Industrial Applications

- Production of Dyes and Pigments : In industrial settings, this compound is employed in manufacturing dyes and pigments due to its unique chemical properties that enhance color stability and intensity.

Case Study 1: Synthesis of SGLT2 Inhibitors

A recent study highlighted the efficient synthesis of a key intermediate for SGLT2 inhibitors using this compound. The process was optimized for large-scale production, demonstrating high yield and cost-effectiveness, which is crucial for pharmaceutical applications .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial potential of complexes formed with this compound derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria. This study utilized various metal complexes to improve biological efficacy compared to the free ligand .

Mécanisme D'action

The mechanism of action of 2-Bromo-5-chlorophenol involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Below is a systematic comparison of 2-bromo-5-chlorophenol with structurally related halogenated phenols, focusing on substituent positions, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Positional Isomerism Effects: Melting Points: Substituent positions significantly impact melting points. For example, this compound (63–65°C) has a higher melting point than 2-bromo-4-chlorophenol (31–33°C), likely due to differences in crystal packing and hydrogen bonding . Reactivity: The 2-bromo-5-chloro isomer is more reactive in nucleophilic aromatic substitution (e.g., in Carvedilol synthesis) compared to 5-bromo-2-chlorophenol, where steric hindrance may reduce reactivity .

Synthetic Routes: this compound is synthesized via bromination of 3-chlorophenol, yielding a minor isomer (6.15 g) alongside the major isomer 4-bromo-3-chlorophenol (24.60 g) . In contrast, 2-bromo-4-chlorophenol is synthesized through Friedel-Crafts alkylation or direct halogenation, with higher yields reported for the latter .

Safety and Handling: All bromo-chlorophenols share similar hazards (e.g., H315: skin irritation, H319: eye damage). However, this compound has additional warnings for respiratory irritation (H335) .

Applications: Pharmaceuticals: this compound is critical in synthesizing Carvedilol , while 2-bromo-4-chlorophenol is used in agrochemical intermediates . Material Science: 4-Bromo-5-(chloromethyl)-2-methoxyphenol (Molbank M293) is utilized in polymer chemistry for its methoxy and chloromethyl functional groups .

Activité Biologique

2-Bromo-5-chlorophenol (C6H4BrClO) is a halogenated phenolic compound that has garnered attention for its biological activities, particularly in antimicrobial and antioxidant contexts. This article synthesizes recent research findings on its biological properties, including data tables and case studies.

This compound is characterized by its bromine and chlorine substituents on the phenolic ring, which influence its chemical reactivity and biological interactions. The compound is known to be a permeant through the blood-brain barrier (BBB) and acts as an inhibitor of the CYP1A2 enzyme, which is significant for drug metabolism .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogenic bacteria. A study employing in vitro assays tested its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) at 50 μM | Zone of Inhibition (mm) at 100 μM |

|---|---|---|

| Staphylococcus aureus | 42 ± 1.1 | 62 ± 0.9 |

| Bacillus subtilis | 37 ± 0.6 | 57 ± 1.3 |

| Escherichia coli | 31 ± 1.5 | 51 ± 2.0 |

| Klebsiella pneumoniae | 27 ± 2.1 | 44 ± 1.7 |

The zones of inhibition indicate that the antimicrobial activity is concentration-dependent, with greater effects observed at higher concentrations .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay, which measures the ability of compounds to donate electrons to neutralize free radicals.

Table 2: Antioxidant Activity of this compound

| Concentration (μg/mL) | Radical Scavenging Activity (%) |

|---|---|

| 20 | 8.2 |

| 40 | 15.7 |

| 60 | 24.5 |

| 80 | 37.2 |

| 100 | 48.5 |

The results demonstrate that as the concentration increases, so does the radical scavenging activity, indicating a potential protective role against oxidative stress .

Toxicity Studies

Toxicity assessments were conducted using various human cell lines, including WISH cells (human epithelial amnion) and MRC-5 cells (normal human lung fibroblasts). The studies revealed that at lower concentrations, the compound did not adversely affect cell viability, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Computational Studies

In addition to experimental evaluations, computational studies have been employed to predict the interactions of this compound with biological targets. Molecular docking studies identified potential binding sites that correlate with observed biological activities, enhancing our understanding of its mechanism of action.

Key Findings from Computational Studies:

- Binding Affinity : The compound demonstrated strong binding affinities to various receptors implicated in bacterial resistance mechanisms.

- Stability and Reactivity : DFT calculations indicated favorable stability profiles for the compound, suggesting it could serve as a lead for further drug development.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Bromo-5-chlorophenol, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via halogenation or substitution reactions. For example, bromination of 5-chlorophenol using bromine in the presence of a catalyst (e.g., FeBr₃) under controlled temperature (60–80°C) is a common approach. Solvent choice (e.g., acetic acid or dichloromethane) and stoichiometric ratios of reagents are critical for minimizing side products like dibrominated derivatives . Yield optimization requires precise control of reaction time and purification via column chromatography or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Melting Point Analysis : Confirm purity using the reported melting point range (63–65°C) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded protons adjacent to Br/Cl substituents) and carbon shifts (~110–150 ppm for aromatic carbons) .

- FTIR : Detect O-H stretching (~3200 cm⁻¹) and C-Br/C-Cl vibrations (~550–650 cm⁻¹) .

- HPLC : Quantify purity using reverse-phase chromatography with UV detection at 254 nm .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Methodological Answer : The compound is moderately polar and dissolves well in ethanol, acetone, and dimethyl sulfoxide (DMSO). For aqueous solubility, use buffered solutions with surfactants (e.g., Tween-80) or co-solvents like methanol/water (1:1 v/v). Solubility data should be validated experimentally due to potential batch-to-batch variability .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Store at 2–8°C in airtight, light-resistant containers. Refer to UN 2020 classification for hazardous material transport .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dihalogenation byproducts during synthesis?

- Methodological Answer : To minimize dihalogenation:

- Use substoichiometric bromine (0.95 equiv.) and a Lewis acid catalyst (e.g., FeCl₃) to direct monobromination.

- Employ low-temperature conditions (0–5°C) to slow down secondary reactions.

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to terminate the reaction at the optimal stage .

Q. How do contradictory spectroscopic data (e.g., NMR shifts) arise in derivatives of this compound, and how can they be resolved?

- Methodological Answer : Contradictions often stem from steric effects or solvent-induced shifts . For example:

- Steric hindrance from bulky substituents can alter proton coupling patterns.

- Deuterated solvent interactions (e.g., DMSO-d₆ vs. CDCl₃) may cause peak splitting.

- Resolution: Use 2D NMR (COSY, HSQC) to unambiguously assign signals and cross-validate with computational models (DFT calculations) .

Q. What strategies enhance regioselectivity in electrophilic aromatic substitution reactions involving this compound?

- Methodological Answer : The meta-directing effects of -Br and -Cl substituents dominate. To target specific positions:

- Protecting groups : Temporarily block reactive sites (e.g., acetylation of -OH) to direct electrophiles to less activated positions.

- Directed ortho-metalation : Use organometallic reagents (e.g., LDA) to deprotonate specific sites for functionalization .

Q. What degradation pathways occur under environmental conditions, and how can they be modeled?

- Methodological Answer :

- Photodegradation : UV exposure in aqueous media generates phenolic radicals, leading to dehalogenation (Br→OH) or dimerization.

- Hydrolysis : pH-dependent cleavage of C-Br bonds occurs in alkaline conditions (pH > 10).

- Modeling : Use HPLC-MS to track degradation products and apply kinetic models (e.g., pseudo-first-order) to predict half-lives .

Q. How can researchers address challenges in quantifying trace amounts of this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity (LOD < 0.1 ppb).

- Matrix Effects : Use isotope-labeled internal standards (e.g., ¹³C-2-Bromo-5-chlorophenol) to correct for signal suppression .

Q. What computational methods predict the environmental impact and toxicity of this compound?

- Methodological Answer :

- QSAR Models : Predict ecotoxicity (e.g., LC50 for fish) using software like EPI Suite or TEST.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to assess bioaccumulation potential.

- Validation: Cross-reference predictions with experimental data from acute toxicity assays (e.g., Daphnia magna tests) .

Propriétés

IUPAC Name |

2-bromo-5-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRKYXVZQWHGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534671 | |

| Record name | 2-Bromo-5-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13659-23-9 | |

| Record name | 2-Bromo-5-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13659-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.